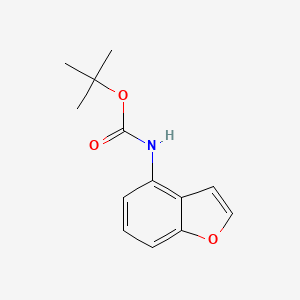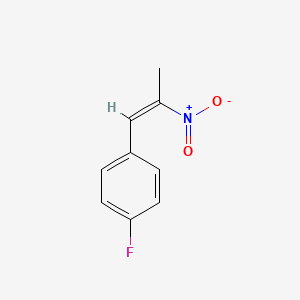![molecular formula C13H11N3O4S B13820970 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is a complex organic compound that features a pyridine ring, a carbonylhydrazinylidene group, and a benzenesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid typically involves the condensation of pyridine-4-carboxaldehyde with benzenesulfonic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-carboxaldehyde: A precursor in the synthesis of the compound.
Benzenesulfonic acid hydrazide: Another precursor used in the synthesis.
Pyridazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid is unique due to its combination of a pyridine ring and a benzenesulfonic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11N3O4S |
|---|---|
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20) |
Clé InChI |
PNWDBDXZYGISDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
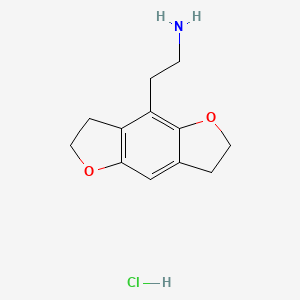

![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
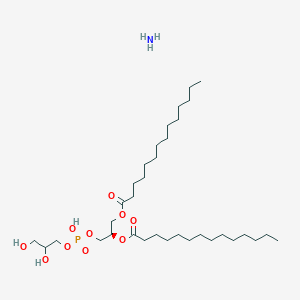
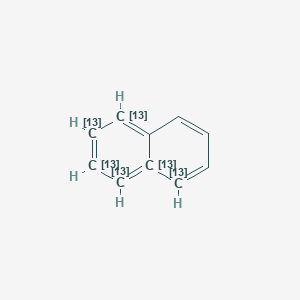
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
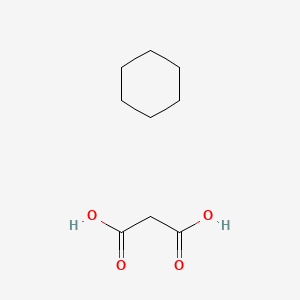

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
